5-Chloro-2-(4-chlorophenyl)benzimidazole

Description

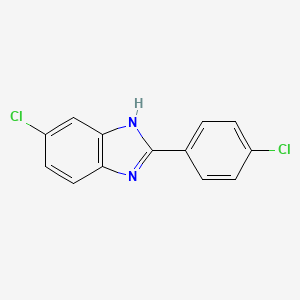

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKFFOXFNQDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327447 | |

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69498-30-2 | |

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The primary route for the synthesis of 2-substituted benzimidazoles, including 5-Chloro-2-(4-chlorophenyl)benzimidazole, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In a common laboratory preparation, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline (B41778) is synthesized through the condensation reaction of 4-chloro-o-phenylenediamine and anthranilic acid. researchgate.net This intermediate can then be further modified. The synthesis of related benzimidazole (B57391) phenylhydrazone derivatives has also been reported, involving the reaction of o-phenylenediamine with glycolic acid, followed by oxidation and condensation with a substituted phenylhydrazine. nih.gov

Characterization of the synthesized compound is typically achieved through a combination of spectroscopic methods. Techniques such as Infrared (IR) spectroscopy are used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass spectrometry is employed to confirm the molecular weight of the compound.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its development as a potential drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for 5-Chloro-2-(4-chlorophenyl)benzimidazole is not extensively published in readily available literature, predicted values provide useful insights.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₈Cl₂N₂ |

| Molecular Weight | 263.12 g/mol |

| Boiling Point | 448.7±51.0 °C at 760 mmHg |

| Flash Point | 257.7±16.0 °C |

| Density | 1.4±0.1 g/cm³ |

| pKa | Not available |

| LogP | 4.53670 |

| Solubility | Not available |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values. derpharmachemica.com

Molecular Mechanisms of Action of 5 Chloro 2 4 Chlorophenyl Benzimidazole and Its Analogues

Interactions with Molecular Targets

The therapeutic potential of 5-Chloro-2-(4-chlorophenyl)benzimidazole and related compounds stems from their ability to interact with and modulate the function of various critical biomolecules. These interactions are primarily driven by the structural features of the benzimidazole (B57391) core and the specific substitutions on its phenyl rings.

Benzimidazole derivatives have been identified as potent inhibitors of several enzyme families. The specific mechanisms of inhibition often involve competitive or mixed-type binding to the enzyme's active site, disrupting its catalytic activity.

Enzyme Inhibition Mechanisms

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer agents.

While direct studies on this compound as a DHFR inhibitor are not extensively documented in the reviewed literature, the benzimidazole scaffold is a known pharmacophore for DHFR inhibition. Research into pyrimidine-clubbed benzimidazole derivatives has highlighted their potential as DHFR inhibitors. For instance, compounds featuring a 6-chloro-1H-benzo[d]imidazole moiety have been identified as promising leads for effective antibacterial agents by targeting bacterial DHFR. nih.gov The mechanism of DHFR inhibitors typically involves blocking the synthesis of DNA, RNA, and proteins, which ultimately leads to the cessation of cell growth. nih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain.

Derivatives of the benzimidazole scaffold have been investigated for their selective COX-2 inhibitory activity. A study focusing on 2-(4-(methylsulfonyl) phenyl) benzimidazoles revealed that these compounds can act as potent and selective COX-2 inhibitors. nih.gov One particular analogue, 5-Chloro-2-(4-(methylthio) phenyl)-1H-benzo[d]imidazole, was synthesized as part of this investigation, indicating that the 5-chloro-benzimidazole core is a relevant structure for COX inhibition. nih.gov The most potent compound in that series demonstrated a COX-2 inhibitory activity with an IC50 value of 0.10 µM and a high selectivity index of 134. nih.gov This suggests that the this compound scaffold has the potential to be developed into selective anti-inflammatory agents by targeting the COX-2 isoenzyme.

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease.

Analogues of this compound have demonstrated significant potential as cholinesterase inhibitors. In one study, a series of benzimidazole-triazole derivatives were evaluated, with compounds featuring a 5(6)-chloro substitution on the benzimidazole ring proving to be potent inhibitors of AChE. nih.gov Specifically, compound 3h , a 5(6)-chlorobenzimidazole derivative, exhibited a strong inhibitory effect on AChE with an IC50 value of 29.5 ± 1.2 nM. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov The inhibitory concentrations for these potent analogues are comparable to the standard drug Donepezil. nih.gov Other studies have also confirmed the moderate to good inhibitory activity of various benzimidazole derivatives against both AChE and BChE, further establishing this scaffold as a promising core for the development of anti-Alzheimer's agents. biointerfaceresearch.comnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by 5-Chloro-benzimidazole Analogues

Data sourced from a study on benzimidazole-triazole derivatives. nih.gov

Other Enzyme-Targeted Mechanisms (e.g., FLAP inhibition)

The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Inhibition of FLAP is therefore a promising strategy for treating inflammatory conditions.

The benzimidazole scaffold has been identified as a new chemotype for the development of FLAP inhibitors. nih.gov Virtual screening and subsequent synthesis have led to the discovery of benzimidazole derivatives that potently suppress leukotriene formation in intact neutrophils, with IC50 values in the sub-micromolar range (e.g., 0.12-0.31 µM). nih.govresearchgate.net These compounds are believed to inhibit leukotriene synthesis through interaction with FLAP rather than by directly inhibiting the 5-lipoxygenase enzyme itself. nih.gov Interestingly, recent studies have shown that FLAP antagonists containing an indole (B1671886) or benzimidazole moiety can suppress the formation of leukotrienes and lipoxins from arachidonic acid, while not affecting, or even stimulating, the production of specialized pro-resolving mediators (SPMs) like resolvin D5 from docosahexaenoic acid. frontiersin.org This differential impact suggests a more complex regulatory role for benzimidazole-based FLAP inhibitors in the inflammatory process. frontiersin.org

Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cellular processes like proliferation, differentiation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two RTKs that are often overexpressed in various cancers, making them prime targets for anticancer therapies.

Research has identified 2-aryl benzimidazole derivatives as multi-target inhibitors of EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.com A study on novel Schiff base–benzimidazole hybrids showed that compounds with a 4-chlorophenyl moiety at the C-2 position of the benzimidazole ring were favorable for cytotoxic activity. mdpi.com Two such compounds, 3e and 3g , demonstrated potent VEGFR-2 inhibition (86.23% and 89.89% inhibition, respectively), comparable to the reference drug Sorafenib (88.17% inhibition). mdpi.com These compounds were also found to induce cell cycle arrest and apoptosis in lung cancer cell lines. mdpi.comresearchgate.net This indicates that the this compound structure is a highly relevant scaffold for designing potent, multi-targeted tyrosine kinase inhibitors for cancer therapy.

Table 2: VEGFR-2 Kinase Inhibition by 2-(4-chlorophenyl)benzimidazole (B57751) Analogues

Data sourced from a study on Schiff base–benzimidazole hybrids. mdpi.com

Nucleic Acid Interactions

The benzimidazole scaffold is a common feature in molecules that interact with nucleic acids, and derivatives of this compound have been investigated for their potential to bind to and interfere with the function of DNA and associated enzymes. The primary mechanisms of nucleic acid interaction for this class of compounds include the inhibition of essential enzymes like DNA gyrase and topoisomerase II, which are critical for DNA replication, transcription, and repair.

DNA Gyrase and Topoisomerase II Binding:

DNA gyrase, a type II topoisomerase found in bacteria, and its human counterpart, topoisomerase II, are crucial enzymes that manage the topological state of DNA. They introduce transient double-strand breaks in the DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. Several benzimidazole derivatives have been identified as inhibitors of these enzymes. While direct studies on this compound are limited, research on analogous structures provides significant insights.

For instance, certain bis-benzimidazoles have been reported to act as inhibitors of both topoisomerase I and topoisomerase II by interacting with the GC base pairs in the minor groove of DNA. Furthermore, a benzimidazole-acridine derivative has been shown to inhibit topoisomerase I, leading to cell death via the intrinsic apoptotic pathway. Other studies have introduced benzimidazole–rhodanine conjugates as non-intercalative topoisomerase II inhibitors that bind to the ATP-binding site of the enzyme. This body of evidence suggests that the this compound structure likely facilitates binding to the enzyme-DNA complex or the ATP-binding pocket, thereby stabilizing the cleavage complex and leading to an accumulation of DNA strand breaks.

DNA Alkylation:

While direct evidence of DNA alkylation by this compound is not prominently documented, the chemical structure of benzimidazoles, with their nitrogen-containing heterocyclic rings, presents a potential for such interactions under specific metabolic activation conditions. DNA alkylating agents are compounds that attach an alkyl group to DNA, leading to base mispairing, DNA strand breaks, and ultimately, cytotoxicity. The reactivity of the benzimidazole ring system could, in theory, be exploited to design derivatives with DNA alkylating capabilities. However, the primary mode of nucleic acid interaction for this class of compounds appears to be through enzyme inhibition rather than direct alkylation.

Cellular Pathway Interventions

The cytotoxic effects of this compound and its analogues are not solely due to their interaction with nucleic acids but also stem from their ability to intervene in critical cellular pathways that govern cell survival and proliferation.

Cell Proliferation Regulation

Benzimidazole derivatives have demonstrated significant anti-proliferative activity across various cancer cell lines. The underlying mechanism often involves the inhibition of key signaling molecules that are essential for cell growth and division. For example, some benzimidazole compounds have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The inhibition of such kinases disrupts downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which are pivotal for promoting cell proliferation.

The anti-proliferative effects of these compounds are often dose-dependent, with higher concentrations leading to greater inhibition of cell growth. The substitution pattern on the benzimidazole core, including the presence of chloro and phenyl groups, plays a crucial role in determining the potency and selectivity of these compounds against different cell lines.

Apoptosis Induction Pathways

A hallmark of many anticancer agents, including benzimidazole derivatives, is their ability to induce apoptosis, or programmed cell death. Research has shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The intrinsic pathway is often initiated by cellular stress, such as DNA damage caused by topoisomerase inhibition. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, which in turn activates the executioner caspases. Some benzimidazole derivatives have been observed to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby shifting the cellular balance towards apoptosis.

Cell Cycle Progression Modulation

In addition to inducing apoptosis, this compound analogues can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Checkpoints at the G1/S and G2/M transitions, as well as during the S phase, monitor the integrity of the genome and halt the cell cycle if damage is detected.

Benzimidazole derivatives have been shown to cause cell cycle arrest at different phases, depending on the specific compound and the cell type. For instance, some analogues induce a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. Others have been found to cause an accumulation of cells in the S phase or at the G2/M checkpoint. This cell cycle arrest provides the cell with time to repair DNA damage; however, if the damage is too severe, it can trigger apoptosis. The modulation of the cell cycle is often linked to the compound's effect on cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

Computational and in Silico Methodologies in Research on 5 Chloro 2 4 Chlorophenyl Benzimidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2-(4-chlorophenyl)benzimidazole and related structures, docking simulations are employed to understand how these ligands fit into the binding sites of various protein targets. This method is crucial for elucidating the structural basis of their biological activity and for designing novel derivatives with enhanced potency and selectivity. Studies on various benzimidazole (B57391) derivatives show their interaction with a range of targets, including kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as microbial enzymes such as DNA Gyrase B and Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS). nih.govnih.govnih.govjournaljpri.com

Molecular docking simulations predict how a ligand, such as a this compound derivative, binds within the active site of a target protein and estimate the strength of this interaction, often expressed as a binding affinity or docking score (in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. For instance, docking studies on benzimidazole derivatives have shown strong binding affinities for various cancer-related targets. One study found that a derivative containing the 2-(4-chlorophenyl)benzimidazole (B57751) core exhibited a favorable binding mode within the VEGFR-2 active site, similar to the known inhibitor Sorafenib. nih.gov Other research has demonstrated that benzimidazole analogues can achieve high binding affinities against both wild-type and mutant forms of EGFR. ukm.my These predictions are instrumental in ranking potential drug candidates before their synthesis and experimental testing.

Table 1: Examples of Predicted Binding Affinities for Benzimidazole Derivatives Against Various Targets

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Keto-benzimidazoles | EGFR (wild-type) | -8.1 |

| Keto-benzimidazoles | EGFR (T790M mutant) | -8.4 |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -8.50 |

Note: The data presented is for related benzimidazole compounds to illustrate the application of the methodology.

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for stabilizing the ligand-receptor complex. For the benzimidazole scaffold, studies have consistently highlighted the importance of its nitrogen atoms in forming hydrogen bonds. For example, the nitrogen atoms of the benzimidazole nucleus have been shown to act as hydrogen bond acceptors, interacting with the backbone of Met793 in the hinge region of EGFR. ukm.my In other kinases, such as BRAF, derivatives have been designed to form hydrogen bonds with residues like Glu500 and Asp593. nih.gov The identification of these key interactions provides a roadmap for rationally designing more potent inhibitors.

Table 2: Key Amino Acid Interactions for Benzimidazole Scaffolds with Various Targets

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| EGFR | Met793 | Hydrogen Bond |

| BRAF Kinase | Glu500, Asp593 | Hydrogen Bond |

| Beta-tubulin | E198 | Hydrogen Bond |

Note: The data is derived from studies on various benzimidazole derivatives.

Molecular docking is a valuable tool for hypothesis generation in drug discovery, enabling researchers to screen a single compound against multiple potential biological targets. This in silico target fishing approach can help identify novel mechanisms of action or reposition existing compounds for new therapeutic indications. For benzimidazole derivatives, docking has been used to evaluate their potential as multi-target inhibitors, for instance, by simultaneously assessing their binding to EGFR, VEGFR-2, and Topoisomerase II. nih.gov This approach helps prioritize the most promising biological targets for further experimental validation. Furthermore, docking can guide the selection of specific compounds from a virtual library for synthesis and testing against a predetermined target, such as Cytochrome P450 in Candida albicans or PfDHFR-TS for antimalarial activity. journaljpri.comwjpr.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. malariaworld.org A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, in a 3D space. malariaworld.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the efficient identification of novel molecules that fit the pharmacophore and are therefore likely to be active against the target of interest. For example, a pharmacophore model developed for inhibitors of E. coli DNA Gyrase B was used to show that 2,5(6)-substituted benzimidazole derivatives were promising candidates, as they possessed the key hydrogen bond donor and acceptor groups required for efficient interaction with the bacterial target. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources in the discovery of new ligands.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to assess the stability of the binding mode predicted by docking. nih.gov By calculating parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound within the active site or if the initial docked pose is unstable. researchgate.net

This technique has been applied to various benzimidazole derivatives to validate their predicted binding modes. For example, MD simulations have been used to confirm the stability of benzimidazole-based inhibitors in complex with targets such as the BRAF kinase, HIV reverse transcriptase, and topoisomerase IIα-DNA. nih.govnih.govnih.gov These simulations provide greater confidence in the docking results and offer deeper insights into the conformational dynamics that govern molecular recognition.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.net These methods provide detailed information about a compound's electronic structure, charge distribution, and chemical reactivity. researchgate.netniscpr.res.in For chlorobenzimidazole derivatives, DFT calculations using methods like B3LYP with the 6-311++G(d,p) basis set are used to determine a range of important molecular properties. researchgate.netniscpr.res.in

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Additionally, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and help identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net Other analyses, such as Natural Bond Orbital (NBO) calculations, provide insights into intramolecular interactions and charge transfer events. niscpr.res.in This detailed electronic information is valuable for understanding structure-activity relationships and for designing molecules with desired reactivity profiles.

Table 3: Parameters Obtained from Quantum Chemical Calculations for Benzimidazole Derivatives

| Calculation/Analysis | Information Provided |

|---|---|

| Geometric Optimization | Provides the lowest energy, most stable 3D structure. |

| HOMO-LUMO Analysis | Determines the electronic energy gap, indicating chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for intermolecular interactions. |

| Mulliken/NBO Charge Analysis | Calculates the partial atomic charges on each atom in the molecule. |

Note: The data describes the general application of these methods to chlorobenzimidazole and related structures.

Future Research Directions and Translational Opportunities

Rational Design and Synthesis of Advanced Benzimidazole (B57391) Analogues

The continued exploration of the chemical space around the 5-Chloro-2-(4-chlorophenyl)benzimidazole core is a primary avenue for future research. Rational drug design strategies will be instrumental in the development of next-generation analogues with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. nih.gov Key areas of focus will include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this compound derivatives is crucial. This involves the synthesis of a library of analogues with modifications at various positions of the benzimidazole and phenyl rings. For instance, the introduction of different substituents on the phenyl ring or alterations to the chloro substitution pattern on the benzimidazole core could significantly impact biological activity. rsc.org

Bioisosteric Replacement: Employing bioisosteric replacements for the chloro and phenyl groups can lead to the discovery of analogues with improved properties. For example, replacing the chloro group with other halogens (fluoro, bromo) or pseudo-halogens (trifluoromethyl) could modulate the electronic and lipophilic character of the molecule, potentially enhancing its interaction with biological targets.

Hybrid Molecule Synthesis: The synthesis of hybrid molecules that incorporate the this compound scaffold with other known pharmacophores is a promising strategy. This approach can lead to compounds with dual-action mechanisms or improved targeting capabilities. For example, creating hybrids with moieties known to target specific enzymes or receptors could yield compounds with novel therapeutic applications. nih.gov

The following table summarizes potential modifications for the rational design of advanced benzimidazole analogues:

| Modification Site | Proposed Substituents/Modifications | Rationale |

| Benzimidazole Core (Position 5) | -F, -Br, -CF3, -OCH3 | Modulate electronic properties and lipophilicity to enhance target binding and pharmacokinetic profile. |

| Phenyl Ring (Position 4') | -OH, -NH2, -NO2, heterocyclic rings | Introduce hydrogen bonding capabilities, alter polarity, and explore new interactions with the target's active site. |

| Benzimidazole Nitrogen (N1) | Alkyl chains, substituted aryl groups | Improve solubility, metabolic stability, and cell permeability. |

Comprehensive Mechanistic Characterization of Bioactive Derivatives

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is essential for their successful translation into therapeutic agents. Future research should focus on:

Target Identification and Validation: While benzimidazoles are known to interact with various biological targets, the specific targets of this compound and its most potent analogues often remain to be elucidated. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify and validate the direct molecular targets.

Elucidation of Signaling Pathways: Once the primary targets are identified, it is crucial to delineate the downstream signaling pathways that are modulated by these compounds. This can be achieved through a combination of in vitro and in cell-based assays, including reporter gene assays, Western blotting, and transcriptomic analysis.

Structural Biology Studies: X-ray crystallography and NMR spectroscopy studies of bioactive derivatives in complex with their target proteins can provide atomic-level insights into the binding mode and the key interactions that govern potency and selectivity. This information is invaluable for the rational design of next-generation inhibitors. medcraveonline.com

Exploration of Novel Therapeutic Applications beyond Current Scope

The broad-spectrum biological activity of the benzimidazole scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their currently investigated applications. nih.gov Future research should explore:

Antiviral Activity: Given that some benzimidazole derivatives have shown potent antiviral properties, screening this compound analogues against a panel of viruses, including emerging and drug-resistant strains, is a promising avenue. nih.gov

Neurodegenerative Diseases: The potential of benzimidazole derivatives to modulate pathways implicated in neurodegeneration, such as protein aggregation and oxidative stress, warrants investigation.

Antiparasitic Agents: The benzimidazole class has a well-established history in treating parasitic infections. nih.gov Novel derivatives of this compound could be evaluated for their efficacy against a range of parasites, including those that have developed resistance to existing treatments.

The table below outlines potential novel therapeutic areas for exploration:

| Therapeutic Area | Potential Molecular Targets/Mechanisms | Rationale for Exploration |

| Virology | Viral polymerases, proteases, entry inhibitors | Benzimidazole scaffold is present in some antiviral drugs. nih.gov |

| Neuroprotection | Kinases involved in tau phosphorylation, enzymes related to amyloid-beta production | Structural features may allow for blood-brain barrier penetration and interaction with CNS targets. |

| Parasitology | Tubulin polymerization, parasite-specific enzymes | The benzimidazole core is a known anthelmintic pharmacophore. nih.gov |

Integration of Cheminformatics and Experimental Validation in Drug Discovery Pipelines

The synergy between computational and experimental approaches is crucial for accelerating the drug discovery process for this compound and its analogues. youtube.com Future efforts should focus on:

In Silico Screening and QSAR: The development of robust Quantitative Structure-Activity Relationship (QSAR) models can guide the design of new analogues with improved activity. medcraveonline.com Virtual screening of large chemical libraries against identified biological targets can also help to prioritize compounds for synthesis and experimental testing.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of novel analogues within the active site of their target proteins, providing insights for rational design. ijlpr.comnih.gov Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complexes and to understand the dynamic nature of their interactions. nih.gov

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds can help to identify candidates with favorable drug-like properties early in the discovery process, reducing the attrition rate in later stages of development.

By systematically addressing these future research directions, the therapeutic potential of this compound and its derivatives can be fully realized, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Chloro-2-(4-chlorophenyl)benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl derivatives. For example, solvent-free synthesis using organocatalysts (e.g., L-proline) under reflux conditions achieves high yields (~85%) by minimizing side reactions . Alternatively, poly (ethylene glycol) (PEG-400) as a solvent in base-catalyzed reactions improves reaction efficiency and reduces environmental toxicity . Optimization involves adjusting stoichiometry, temperature (80–120°C), and catalyst loading (5–10 mol%) to enhance purity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and aromatic proton environments. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 303.02), while X-ray crystallography resolves crystal structure and dihedral angles (e.g., 12.5° between benzimidazole and chlorophenyl planes) .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities (<2%). Melting point analysis (e.g., 181–184°C) and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane) provide preliminary purity checks. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the bioactivity of this compound derivatives?

- Methodological Answer : 2D-QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with experimental IC50 values. For example, a model trained on 131 benzimidazole derivatives achieved R² = 0.82 against MDA-MB-231 cancer cells using MTT assay data. Descriptors like electronegativity of substituents and steric bulk at position 2 significantly influence cytotoxic activity . Advanced 3D-QSAR (CoMFA/CoMSIA) incorporates spatial and electrostatic fields to guide derivative design for α-amylase inhibition .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. antitumor efficacy) often arise from assay variability or impurity interference. Validate results using orthogonal assays (e.g., SPR for receptor binding, in vivo models for efficacy). Re-synthesize compounds under controlled conditions (e.g., inert atmosphere) and confirm purity via HPLC-MS. Cross-reference with computational models (e.g., molecular docking to verify target specificity) .

Q. How can molecular docking elucidate the interaction of this compound with serotonin 5-HT6 receptors?

- Methodological Answer : Homology modeling of the 5-HT6 receptor (based on αβ2-adrenoceptor templates) identifies key binding residues (e.g., Trp281, Asp106). Docking studies (AutoDock Vina) reveal that the chlorophenyl group engages in hydrophobic interactions, while the benzimidazole core forms π-π stacking with Phe282. Mutagenesis (e.g., D106A) validates predicted binding affinities (ΔG = −9.2 kcal/mol) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch-to-batch variability in yield (60–85%) often stems from moisture-sensitive intermediates. Use Schlenk techniques for moisture control and switch to flow chemistry for consistent mixing and temperature gradients. Monitor reaction progress in real-time via inline FTIR. Purification via column chromatography (silica gel, gradient elution) ensures >98% purity for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.